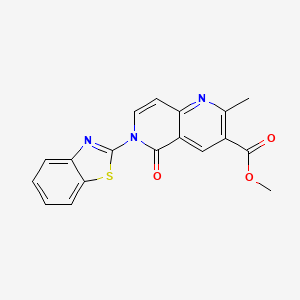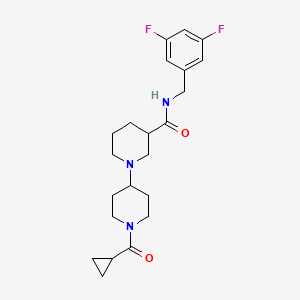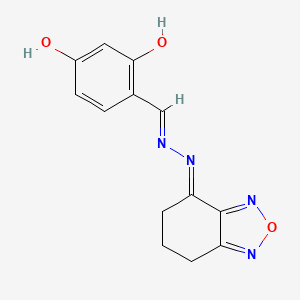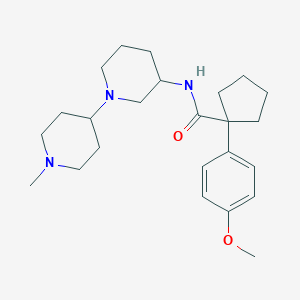
N,N-diisobutylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diisobutylmethanesulfonamide (DIBMSA) is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. DIBMSA is a colorless liquid with a molecular weight of 235.38 g/mol and a boiling point of 294°C. It is soluble in most organic solvents and has a low toxicity profile. DIBMSA has been used in various applications, including as a solvent, catalyst, and extractant.
作用机制
The mechanism of action of N,N-diisobutylmethanesulfonamide is not well understood. However, it has been proposed that this compound acts as a Lewis base due to the presence of the sulfonamide group. The Lewis basicity of this compound allows it to form complexes with metal ions, which can be extracted from aqueous solutions. This compound can also act as a proton acceptor in acid-base reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic. This compound has been used in the pharmaceutical industry as a solvent and excipient in drug formulations.
实验室实验的优点和局限性
N,N-diisobutylmethanesulfonamide has several advantages as a solvent and extractant. It has a low toxicity profile and is readily available. This compound is also highly selective for certain metal ions, which makes it useful in the extraction of specific metals from complex mixtures. However, this compound has some limitations, including its high boiling point and low solubility in water. These limitations can make it difficult to use this compound in certain applications.
未来方向
There are several future directions for research on N,N-diisobutylmethanesulfonamide. One area of research is the development of new synthesis methods for this compound that improve the yield and purity of the product. Another area of research is the use of this compound in the preparation of new metal-organic frameworks with unique properties. Furthermore, this compound can be used as a ligand in coordination chemistry to prepare new metal complexes with potential applications in catalysis and materials science. Finally, the use of this compound in the extraction of rare earth metals from complex mixtures is an area of research that has the potential to impact the renewable energy industry.
Conclusion
In summary, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various applications, including as a solvent, catalyst, and extractant. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound has the potential to lead to the development of new materials and technologies with significant applications in various industries.
合成方法
N,N-diisobutylmethanesulfonamide can be synthesized by reacting diisobutylamine with methanesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using distillation or recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
科学研究应用
N,N-diisobutylmethanesulfonamide has been widely used in scientific research as a solvent and extractant. It has been used to extract metal ions from aqueous solutions and as a solvent for the preparation of metal-organic frameworks. This compound has also been used as a catalyst in various reactions such as the synthesis of esters and amides. In addition, this compound has been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
属性
IUPAC Name |
N,N-bis(2-methylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-8(2)6-10(7-9(3)4)13(5,11)12/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCJVDWVFQBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl N-({[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B5973507.png)
![N,N,3,5-tetramethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973516.png)
![2-{[2-(4-sec-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5973522.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5973531.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)

![3-(1-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5973560.png)


![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)
![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
![methyl 1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B5973599.png)

![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)